D-Valine

Overview

Description

D-Valine is a non-proteinogenic D-enantiomer of the essential amino acid L-valine. It serves as a critical chiral building block in pharmaceuticals, agrochemicals, and biochemical research. Key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Valine can be synthesized through several methods, including:

Microbial Asymmetric Degradation: This method involves the microbial degradation of DL-valine to selectively produce this compound.

Microbial Stereoselective Hydrolysis: This involves the hydrolysis of N-acyl-DL-valine by D-aminoacylase to produce this compound.

Microbial Specific Hydrolysis: This method uses D-hydantoinase coupled with D-carbamoylase to hydrolyze DL-5-isopropylhydantoin, resulting in this compound.

Industrial Production Methods: Microbial preparation of this compound is considered the most promising method due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into three categories based on the starting materials: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine, and microbial specific hydrolysis of DL-5-isopropylhydantoin .

Chemical Reactions Analysis

Types of Reactions: D-Valine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce corresponding keto acids.

Reduction: Reduction reactions can convert this compound derivatives into their respective alcohols.

Substitution: this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions include keto acids, alcohols, and various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Antibiotic Production

D-Valine is a key component in the synthesis of several antibiotics, including penicillins and cephalosporins. It serves as a building block in the tripeptide 'ACV', which is crucial for the biosynthesis of these antibiotics. The incorporation of this compound enhances the efficacy and stability of these compounds, making it indispensable in antibiotic production .

2. Veterinary Medicine

this compound is used as an intermediate in the synthesis of veterinary antibiotics such as valnemulin, a semi-synthetic pleuromutilin derivative. Valnemulin is effective against a range of bacterial infections in livestock, highlighting this compound's role in enhancing animal health and productivity .

3. Cancer Treatment

The derivative actinomycin D, which incorporates this compound, is utilized in cancer therapy due to its potent antitumor activity. This application underscores the importance of this compound in developing therapeutic agents for serious health conditions .

Agricultural Applications

1. Pesticide Development

this compound is involved in the synthesis of fluvalinate, a broad-spectrum insecticide with low toxicity to mammals. Its use in agriculture helps control pest populations while minimizing harm to beneficial organisms and human health .

Biotechnological Applications

1. Microbial Preparation

Recent studies have focused on the microbial preparation of this compound through various methods such as asymmetric degradation and stereoselective hydrolysis. These methods are environmentally friendly and offer high stereo selectivity, making them promising for industrial applications .

2. Genetic Engineering

this compound has been employed as a selection marker in genetic engineering, particularly in transplastomic plants. The dual-conditional positive/negative selection system using this compound allows for efficient manipulation of plastid genomes, facilitating the development of genetically modified organisms with desirable traits .

Case Studies

Mechanism of Action

D-Valine exerts its effects through various mechanisms, including:

Enzyme Inhibition: this compound can inhibit specific enzymes involved in metabolic pathways.

Cellular Pathways: It affects cellular pathways by interacting with molecular targets such as receptors and transporters.

Protein Synthesis: this compound plays a role in protein synthesis by being incorporated into peptides and proteins.

Comparison with Similar Compounds

Physicochemical Properties :

- Melting point: >295°C (sublimation) .

- Specific rotation: [α]²⁵ = +27.35° .

- Heat capacity (Cp,solid): 158.00–158.20 J/mol·K at 298 K .

- Thermodynamic Higher transition enthalpy (ΔH) and entropy (ΔS) compared to L-valine, suggesting distinct conformational stability .

Comparative Analysis with Structurally Similar Compounds

Physicochemical Comparison

| Property | D-Valine | L-Valine | D-Leucine | D-Alanine |

|---|---|---|---|---|

| Melting Point (°C) | >295 (sublimes) | 315 (decomposes) | 293–295 | 295–300 |

| Specific Rotation (°) | +27.35 | -28.3 | +15.1 | +14.5 |

| Solubility in Water | High | High | Moderate | High |

| ΔH (Transition, kJ/mol) | 0.45 | 0.39 | N/A | N/A |

Key Insights :

- This compound exhibits distinct chirality-driven properties, such as optical rotation and thermodynamic stability, compared to its L-form and other D-amino acids .

Cytotoxicity of Sansalvamide A Derivatives ():

| Compound | Position III Residue | Cytotoxicity (% Growth Inhibition) |

|---|---|---|

| 17a | This compound | ≤55% (PL45 cell line) |

| 21 | D-Leucine | Lower than parent compound 8 |

| 26 | This compound | <55% |

| 27 | D-Ethyl glycine | <55% |

Findings :

- Substitution with D-Leucine (compound 21) reduces potency, highlighting the specificity of side-chain interactions .

Cyclic Lipopeptide Antibiotics (–13):

- Paenibacillus-derived antibiotics : Contain this compound, D-Phe, and L-Thr in a 3:2:1 ratio.

- Role of this compound : Contributes to lactone ring stability; hydrolysis of this compound-containing peptides increases mass by 18 Da, indicating structural integrity .

Gene Induction by Menthyl Esters ():

- Ment-D-Val : Induces defense genes at 1 µM, similar to L-Valine ester.

- This compound alone : Inactive, emphasizing the necessity of esterification for bioactivity .

Fibroblast Inhibition ():

Insights :

- Microbial methods using Candida maltosa DLPU-zpb achieve high selectivity for this compound over L-Valine .

- Chemical resolution with S-mandelic acid simplifies production but faces challenges in resolving agent synthesis .

Market and Application Landscape ()

- Global Valine Market (2033 Projection) : $423.6 million, driven by this compound’s pharmaceutical demand.

- This compound vs. L-Valine :

- L-Valine : Dominates in dietary supplements (70% market share).

- This compound : Niche applications in antibiotics (e.g., valnemulin) and chiral drug synthesis.

Biological Activity

D-Valine, an enantiomer of the essential amino acid L-valine, has garnered attention for its unique biological activities and applications in various fields, including cell biology, pharmacology, and nutrition. This article delves into the mechanisms behind this compound's biological activity, its role in cellular processes, and relevant research findings.

1. Overview of this compound

This compound is characterized by its non-polar isopropyl side chain, similar to L-valine, but it exhibits distinct biological properties due to its stereochemistry. As a non-proteinogenic amino acid, this compound is not incorporated into proteins but plays significant roles in metabolic pathways and cell signaling.

This compound's biological activity can be attributed to several mechanisms:

- Selective Inhibition of Cell Proliferation : this compound has been shown to selectively inhibit the proliferation of fibroblasts while promoting the growth of epithelial cells. This selectivity is due to the presence of D-amino acid oxidase in epithelial cells, which converts this compound into its L-enantiomer, allowing these cells to thrive in a medium supplemented with this compound .

- Energy Metabolism : Similar to L-valine, this compound participates in energy metabolism. It undergoes degradation primarily in muscle tissues, where it is converted into succinyl-CoA, an intermediate that enters the citric acid cycle for ATP production .

- Regulation of Gene Expression : Research indicates that high concentrations of valine (both D and L forms) can influence gene expression related to growth and development in plants. For example, this compound treatment has been linked to altered expression levels of genes such as PpSnRK1 and PpTOR in peach trees, affecting their growth patterns .

3.1 Case Studies

- Epithelial Cell Growth : A study developed a nutrient medium using this compound that enabled the selective growth of normal epithelial cells while inhibiting fibroblast proliferation. This medium demonstrated the potential for this compound to be utilized in tissue engineering and regenerative medicine .

- Valine's Role in Swine Nutrition : Recent research highlighted the importance of valine (including its D-form) in swine diets, showing that it positively influences energy supply, gut microbiota structure, immune functions, and reproductive performance .

3.2 Kinetic Studies

A study on the adsorption kinetics of L- and this compound on chiral mesoporous materials revealed that this compound exhibited a higher adsorption capacity compared to L-Valine (0.36 g/g vs. 0.26 g/g). This suggests that this compound may have unique interactions at the molecular level that could be exploited for chiral separation technologies .

4. Comparative Analysis of Valines

| Property | L-Valine | This compound |

|---|---|---|

| Stereochemistry | Natural form | Synthetic enantiomer |

| Biological Role | Protein synthesis | Selective cell proliferation |

| Energy Metabolism | Directly involved | Indirectly involved via conversion |

| Cellular Effects | General amino acid functions | Specific inhibition of fibroblasts |

5. Conclusion

This compound exhibits significant biological activity through its selective effects on cell proliferation and involvement in energy metabolism. Its unique properties make it a valuable compound for applications in cell culture systems and nutritional studies. Continued research into its mechanisms will further illuminate its potential uses in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What is the role of D-Valine in selectively inhibiting fibroblasts in co-culture systems with Schwann cells?

- Methodological Answer : this compound exploits metabolic differences between cell types. Fibroblasts lack D-amino acid oxidase, preventing them from converting this compound to L-Valine (essential for protein synthesis), thereby inhibiting their proliferation. Schwann cells express this enzyme, enabling survival. To validate this, researchers can:

- Use control groups with L-Valine to confirm fibroblast growth dependency.

- Measure proliferation rates via assays (e.g., MTT or flow cytometry) .

- Data Table :

| Cell Type | Valine Form | Proliferation Rate (72h) | Key Enzyme Activity |

|---|---|---|---|

| Fibroblast | This compound | <10% | Absent |

| Schwann | This compound | >90% | Present |

Q. What are standard protocols for using this compound in cell culture to ensure purity of specific cell types?

- Methodological Answer :

- Step 1 : Prepare culture media with this compound (e.g., DMEM lacking L-Valine, supplemented with 100–200 µg/mL this compound).

- Step 2 : Seed cells at low density (1×10⁴ cells/cm²) to minimize contact inhibition.

- Step 3 : Monitor purity via immunostaining (e.g., S100 for Schwann cells, Thy-1 for fibroblasts) .

- Validation : Use phase-contrast microscopy and viability assays to confirm fibroblast suppression without compromising target cells.

Advanced Research Questions

Q. How can researchers optimize this compound concentration to maximize fibroblast inhibition without affecting Schwann cell viability?

- Methodological Answer :

- Dose-Response Experiments : Test this compound concentrations (50–500 µg/mL) in co-cultures.

- Outcome Metrics :

- Fibroblast inhibition efficiency (via cell counting or ATP assays).

- Schwann cell viability (via calcein-AM/propidium iodide staining).

- Statistical Tools : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ for fibroblasts and EC₅₀ for Schwann cells .

- Data Table :

| This compound (µg/mL) | Fibroblast Inhibition (%) | Schwann Viability (%) |

|---|---|---|

| 50 | 60 | 95 |

| 100 | 85 | 92 |

| 200 | 95 | 88 |

Q. How should conflicting data on this compound’s efficacy in different co-culture conditions be analyzed?

- Methodological Answer :

- Identify Variables : Compare studies for differences in media composition (e.g., serum concentration), cell origin (primary vs. immortalized lines), or incubation time.

- Meta-Analysis : Use PRISMA guidelines to aggregate data from published studies. Apply ANOVA or mixed-effects models to assess heterogeneity .

- Case Example : If Study A reports 95% fibroblast inhibition (serum-free media) and Study B shows 70% inhibition (10% FBS), serum may mitigate this compound’s effects by providing trace L-Valine .

Q. What experimental frameworks (e.g., PICO, FINER) are suitable for designing studies on this compound’s mechanistic interactions?

- Methodological Answer :

- PICO Framework :

- Population : Schwann-fibroblast co-cultures.

- Intervention : this compound supplementation.

- Comparison : L-Valine controls.

- Outcome : Purity ratio and metabolic profiling.

- FINER Criteria : Ensure the study is Feasible (reagent availability), Novel (unexplored concentrations), Ethical (cell line approvals), and Relevant (tissue engineering applications) .

Q. Methodological Considerations

- Data Validation : Employ triplicate experiments with blinded analysis to reduce bias. Use tools like Cronbach’s alpha for internal consistency in quantitative assays .

- Contradiction Resolution : Cross-validate findings with orthogonal methods (e.g., RNA-seq to confirm metabolic pathway activation in Schwann cells) .

Properties

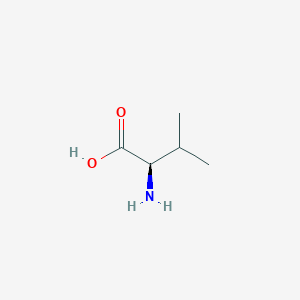

IUPAC Name |

(2R)-2-amino-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046064 | |

| Record name | D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Valine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

640-68-6 | |

| Record name | D-Valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Valine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y14I1443UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.